3,3-Dimethylpyrrolidin-2-one hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 113.16 g/mol. It is classified as a pyrrolidinone derivative, specifically a cyclic amide. This compound is notable for its structural features and potential applications in various scientific fields, particularly in organic synthesis and medicinal chemistry.
3,3-Dimethylpyrrolidin-2-one hydrochloride is derived from pyrrolidinones, which are five-membered heterocyclic compounds containing a nitrogen atom in the ring. This compound is often referenced in chemical databases and literature for its synthetic utility and biological activity. Its CAS number is 1259030-41-5, and it can be found in various commercial sources such as Sigma-Aldrich and Ambeed .
The synthesis of 3,3-Dimethylpyrrolidin-2-one hydrochloride typically involves several key steps:
This multi-step synthesis allows for the efficient production of 3,3-Dimethylpyrrolidin-2-one hydrochloride with good yields .
3,3-Dimethylpyrrolidin-2-one hydrochloride participates in various chemical reactions due to its electrophilic nature:
These reactions are essential for developing new compounds in pharmaceutical chemistry .
The mechanism of action for 3,3-Dimethylpyrrolidin-2-one hydrochloride primarily involves its role as a substrate or intermediate in various biochemical pathways:
Understanding these mechanisms is crucial for exploring its potential therapeutic applications .
The physical and chemical properties of 3,3-Dimethylpyrrolidin-2-one hydrochloride include:
These properties make it suitable for various applications in research and industry .
3,3-Dimethylpyrrolidin-2-one hydrochloride has several scientific uses:
The versatility of this compound underscores its significance in both academic research and practical applications within the chemical industry .
Chemoenzymatic routes leverage biological catalysts to achieve challenging transformations under mild conditions. For 3,3-dimethylpyrrolidin-2-one, transaminase-mediated amination offers a sustainable approach. Starting from the prochiral ketone 3,3-dimethyl-4-ketonitrile, engineered ω-transaminases (e.g., Chromobacterium violaceum variants) catalyze asymmetric amination using dimethylamine as the amine donor. This step installs the chiral center with >95% enantiomeric excess (ee) and 80-85% yield [3]. Subsequent in situ cyclization under acidic conditions furnishes the enantiopure lactam core.
Dehydrogenase-catalyzed reductive amination provides an alternative route. Using 3,3-dimethylsuccinic semialdehyde and dimethylamine, glutamate dehydrogenase (GDH) or phenylalanine dehydrogenase (PheDH) facilitates imine reduction in the presence of cofactor recycling systems (e.g., glucose/glucose dehydrogenase). This achieves near-quantitative conversion to the 3-(dimethylamino) acid intermediate, which undergoes spontaneous lactamization [3].
Table 1: Performance Metrics of Chemoenzymatic Routes
Biocatalyst | Substrate | Conversion (%) | ee (%) | Key Advantage |
---|---|---|---|---|
Engineered ω-Transaminase | 3,3-Dimethyl-4-ketonitrile | 85 | >95 | High stereoselectivity |
Glutamate Dehydrogenase | 3,3-Dimethylsuccinic semialdehyde | 98 | N/A | Atom economy, no byproducts |
Kinetic resolution techniques further enhance stereopurity. Lipases (e.g., Candida antarctica Lipase B) selectively hydrolyze ester derivatives of racemic 3-hydroxymethyl-3-methylpyrrolidin-2-one, enriching the desired (R)-enantiomer. The resolved alcohol is oxidized to the carboxylic acid and decarboxylated to yield enantiopure 3,3-dimethylpyrrolidin-2-one [9].
Ring-closing metathesis (RCM) constructs the pyrrolidinone core from acyclic diene precursors. Key challenges include suppressing oligomerization and optimizing ring strain relief. The diene N-allyl-2-(dimethylamino)-4-pentenoate undergoes RCM using Grubbs II catalyst (benzylidene-bis(tricyclohexylphosphine)dichlororuthenium) to form the 5-membered lactam. Recent optimizations focus on:
Table 2: Optimized RCM Conditions for Pyrrolidinone Formation
Diene Structure | Catalyst (mol%) | Solvent | Concentration (mM) | Yield (%) | Oligomer (%) |
---|---|---|---|---|---|
N-Allyl-2-(dimethylamino)-4-pentenoate | Grubbs II (2.5) | Dimethyl carbonate | 50 (flow) | 91 | <5 |
N-Allyl-2-(dimethylamino)-4-pentenoate | Hoveyda-Grubbs II (1.0) | CH₂Cl₂ | 5 | 88 | 8 |
3,3-Dimethyl-N-diallylacetamide | Grubbs II (5.0) | Toluene | 100 | 40 | 55 |
Continuous flow systems significantly improve scalability. Packed-bed reactors with immobilized Ru catalysts enable kilogram-scale synthesis of 3,3-dimethylpyrrolidin-2-one precursors in <1 hour, reducing catalyst loading to 0.1 mol% [10].
Installing chiral centers at C4/C5 of the pyrrolidinone requires precision. Key methodologies include:
Asymmetric Hydrozirconation-Alumination: Terminal alkynes (e.g., prop-2-yn-1-yl(dimethyl)amine) undergo in situ hydrozirconation with Schwartz’s reagent (Cp₂ZrHCl) at 0°C. Transmetalation to trimethylaluminum generates nucleophilic alkenylalanes that add stereoselectively to N-acyliminium ions. Using chiral lactam templates derived from (S)-phenylglycinol, this method achieves diastereoselectivities >20:1 dr for 3,3,4-trisubstituted pyrrolidinones [5].
Chiral Auxiliary-Mediated Alkylation: Evans oxazolidinone auxiliaries control stereochemistry during enolate alkylation. Condensation of 3,3-dimethylpyrrolidin-2-one with (R)-4-benzyloxazolidin-2-one forms a chiral imide. Deprotonation with NaHMDS and addition of electrophiles (e.g., allyl iodide, benzyl bromide) yield C4-alkylated products with >95% de. Auxiliary removal via hydrolysis furnishes enantiopure functionalized lactams [5].
Enzymatic Desymmetrization: Mesoscale diester precursors like 3,3-dimethylpyrrolidine-2,5-dicarboxylate undergo selective mono-hydrolysis with Pseudomonas fluorescens lipase. This kinetic resolution provides the (S)-5-carboxy-2-carboxylate ester with 90% ee, enabling downstream decarboxylation to chiral 5-substituted derivatives [3].
Converting the free base to the hydrochloride salt enhances stability, crystallinity, and bioavailability. Critical parameters include:
Crystallization protocols use anti-solvent precipitation. Adding tert-butyl methyl ether (TBME) to a solution of 3,3-dimethylpyrrolidin-2-one in ethanol saturated with HCl gas yields the hydrochloride salt as a crystalline solid with >99.5% purity. The process achieves 92–95% recovery and minimizes NDMA (N-nitrosodimethylamine) impurities by excluding nitrite sources [3] [6].
Salt formation kinetics reveal second-order dependence on free base concentration. Below 25°C, crystallization dominates over degradation, providing high-quality material suitable for pharmaceutical applications [1].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1